molecular formula C11H9NO2 B2439846 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid CAS No. 1094478-22-4

1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2439846
CAS No.: 1094478-22-4
M. Wt: 187.198
InChI Key: BWTXRFMQBHLPSR-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol It is characterized by a cyclopropane ring attached to a phenyl group with a cyano substituent at the para position and a carboxylic acid group on the cyclopropane ring

Scientific Research Applications

1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

Preparation Methods

The synthesis of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and reactivity .

Comparison with Similar Compounds

1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

    1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine substituent instead of a cyano group.

    1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid: Contains a nitro group instead of a cyano group.

    1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Features a methoxy group on the phenyl ring.

The uniqueness of this compound lies in its cyano group, which imparts distinct electronic properties and reactivity compared to other substituents.

Properties

IUPAC Name

1-(4-cyanophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-7-8-1-3-9(4-2-8)11(5-6-11)10(13)14/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTXRFMQBHLPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094478-22-4
Record name 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid
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